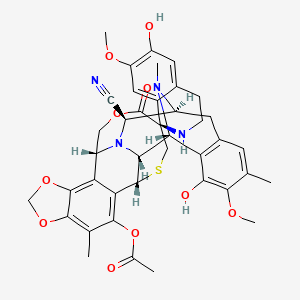
4-(3,5-Bis(trifluorometil)-1H-pirazol-1-il)fenilamina
Descripción general
Descripción
“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” involves complex chemical reactions . The process typically involves the reaction of the pyrazole derivative with other reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is characterized by the presence of a pyrazole ring substituted with a phenylamine group and two trifluoromethyl groups . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can participate in various chemical reactions. For instance, it can react with other compounds to form new derivatives with potential applications in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can be determined using various analytical techniques. For instance, its density and refractive index can be measured .Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
El intermedio 2 de CRAC ha demostrado una actividad antimicrobiana prometedora. Los investigadores han sintetizado una serie de derivados de pirazol que contienen este compuesto, que exhiben una potente inhibición del crecimiento contra bacterias resistentes a los fármacos. Notablemente, algunos de estos derivados tienen valores de concentración inhibitoria mínima (MIC) tan bajos como 0.25 µg/mL contra bacterias Gram-positivas planctónicas . Estos hallazgos sugieren su potencial como candidato a antibiótico.
Actividad Bactericida Contra MRSA
El Staphylococcus aureus resistente a la meticilina (MRSA) es un patógeno notorio responsable de infecciones nosocomiales. Los derivados del intermedio 2 de CRAC, como los compuestos 11, 28 y 29, se han identificado como agentes bactericidas contra persistentes MRSA. Estos compuestos exhiben una eficacia impresionante, con valores de concentración mínima de erradicación de la biopelícula (MBEC) tan bajos como 1 µg/mL contra S. biopelículas de aureus . Su capacidad para combatir MRSA destaca su relevancia clínica.
Erradicación de Biopelículas
Los derivados del intermedio 2 de CRAC también muestran promesa en la erradicación de biopelículas bacterianas. Las biopelículas contribuyen a la resistencia a los antibióticos y las infecciones crónicas. Los compuestos 11, 28 y 29 atacan eficazmente las biopelículas de S. aureus, lo que los convierte en candidatos potenciales para terapias específicas de biopelículas .
Síntesis Farmacéutica
El isómero ópticamente activo del intermedio 2 de CRAC, específicamente el (S)-3,5-bis(trifluorometil)fenil etanol, juega un papel crucial en la síntesis farmacéutica. Por ejemplo, sirve como intermedio en la producción de agentes reductores de lípidos . Sus aplicaciones versátiles subrayan su importancia en el desarrollo de fármacos.
Antagonistas NK1
®-[3,5-bis(trifluorometil)fenil]etanol (®-3,5-BTPE), derivado del intermedio 2 de CRAC, se utiliza en la composición de antagonistas NK1. Estos antagonistas tienen potencial terapéutico en diversas condiciones, incluidas las náuseas y los vómitos inducidos por la quimioterapia .
Biología Química y Química Medicinal
Los investigadores continúan explorando el intermedio 2 de CRAC y sus derivados para sus interacciones con los objetivos biológicos. Su estructura química única y su actividad biológica los convierten en herramientas valiosas para comprender los procesos celulares y diseñar nuevos agentes terapéuticos.
En resumen, el intermedio 2 de CRAC tiene promesa como agente antimicrobiano, erradicador de biopelículas e intermedio versátil en la síntesis farmacéutica. Sus aplicaciones abarcan diversos campos, enfatizando su importancia en la investigación científica y el desarrollo de fármacos . 🌟
Safety and Hazards
Direcciones Futuras
The future research directions for “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” could involve further exploration of its potential applications in various fields, such as pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Mecanismo De Acción
Target of Action
The primary target of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, also known as CRAC Intermediate 2, is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a highly Ca2±selective store-operated channel expressed in various tissues, including T cells and mast cells . It plays a crucial role in regulating critical cellular processes such as gene expression, motility, and the secretion of inflammatory mediators .
Mode of Action
It is known that the compound interacts with the crac channels, potentially modulating their activity . This modulation could involve preventing the accumulation of dangerously high levels of calcium caused by a disease insult, while also modulating immune-cell function to counter the inflammatory response associated with the same condition .
Biochemical Pathways
The biochemical pathways affected by CRAC Intermediate 2 are primarily related to calcium signaling. The compound’s interaction with the CRAC channels affects the influx of calcium ions (Ca2+) into the cell . This can influence various downstream effects, including the regulation of gene expression, cell proliferation, secretion of inflammatory mediators, and cell migration .
Result of Action
The result of CRAC Intermediate 2’s action is the modulation of calcium signaling within the cell. By interacting with the CRAC channels, the compound can potentially protect cells from the harmful effects of excessive intracellular calcium levels . This can lead to a reduction in the expression of proinflammatory proteins, such as cytokines by immune cells, which can help to mitigate serious inflammatory disorders .
Propiedades
IUPAC Name |
4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBUERZFCPKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372386 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
123066-64-8 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



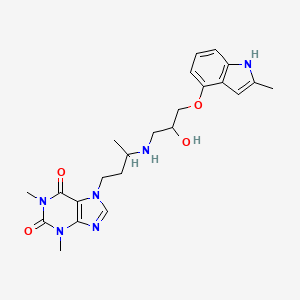
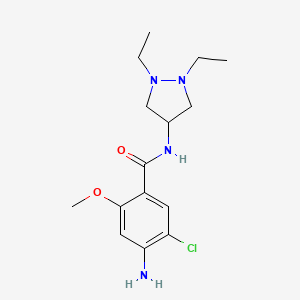
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


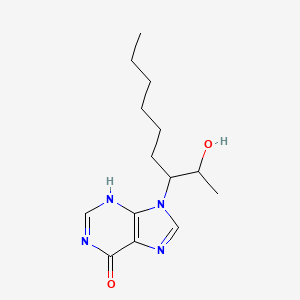
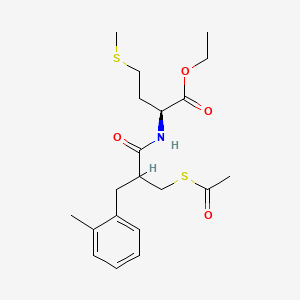
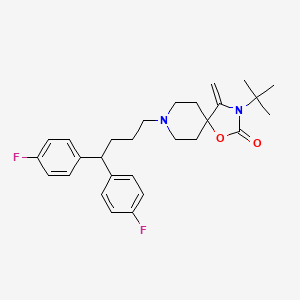
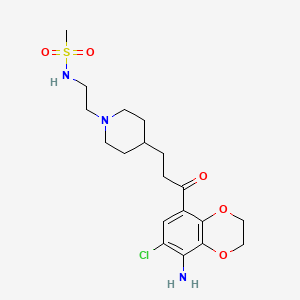
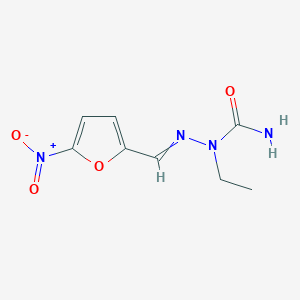
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)
